molecular formula C19H17ClN6O B15100625 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15100625
M. Wt: 380.8 g/mol
InChI Key: NKSBMLPIKJNHHK-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound that incorporates both indole and tetrazole moieties. The indole nucleus is a common structural motif in many natural and synthetic compounds, known for its diverse biological activities. The tetrazole ring is often used in medicinal chemistry due to its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Synthesis of 5-chloro-1H-indole-3-ethylamine: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole ring.

    Formation of 5-methyl-1H-tetrazole: This can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The final step involves coupling the 5-chloro-1H-indole-3-ethylamine with 5-methyl-1H-tetrazole and benzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and acids (sulfuric acid).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tetrazole ring can mimic carboxylate groups, enhancing binding affinity and selectivity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide: shares structural similarities with other indole and tetrazole derivatives, such as:

Uniqueness

  • The combination of indole and tetrazole moieties in a single molecule is relatively unique, providing a distinct set of biological activities and chemical properties. This dual functionality can enhance the compound’s ability to interact with multiple biological targets, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17ClN6O/c1-12-23-24-25-26(12)16-4-2-3-13(9-16)19(27)21-8-7-14-11-22-18-6-5-15(20)10-17(14)18/h2-6,9-11,22H,7-8H2,1H3,(H,21,27)

InChI Key

NKSBMLPIKJNHHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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